molecular formula C18H19ClO2 B016468 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone CAS No. 157738-48-2

1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone

Cat. No. B016468
CAS RN: 157738-48-2
M. Wt: 307.8 g/mol
InChI Key: ZUVNHKQPUCOXAA-ZBJDZAJPSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone involves multistep chemical reactions, starting from basic organic precursors. Horton et al. (1994) discussed a method incorporating a fully deuterated ethyl group into the tamoxifen structure by treating the ketone precursor with [D5]-iodoethane, highlighting a similar synthetic approach that could be adapted for our compound of interest (Horton, Jarman, & Potter, 1994).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's interaction with biological systems and its chemical behavior. Al-Hourani et al. (2020) detailed the molecular structure of closely related tetrazole compounds using X-ray crystallography, providing insights into the spatial arrangement and potential electronic configuration of similar molecules (Al-Hourani et al., 2020).

Chemical Reactions and Properties

The chemical reactions of 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone and its derivatives can be complex, involving various reaction mechanisms. The compound's reactivity towards nucleophilic addition, oxidation, and reduction processes highlights its versatile chemical properties. For instance, Livesey and Anders (1979) described the metabolism of 1,2-dihaloethanes, offering a glimpse into potential reactions and metabolic pathways (Livesey & Anders, 1979).

Physical Properties Analysis

Understanding the physical properties, such as melting point, boiling point, solubility, and phase behavior, is essential for the compound's application in various fields. Aarset and Hagen (2005) provided detailed insights into the conformation and structure of 2-chloro-1-phenylethanone, a structurally similar compound, through gas-phase electron diffraction and molecular orbital calculations, offering a foundation for predicting the physical properties of our compound of interest (Aarset & Hagen, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, are critical for the compound's utility in research and application. The work by Yamakage et al. (1989) on the protection of the 2'-hydroxyl group in oligoribonucleotide synthesis using a 1-(2-chloroethoxy)ethyl group presents a relevant example of chemical property exploration that can inform studies on similar compounds (Yamakage, Sakatsume, Furuyama, & Takaku, 1989).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

One significant application area is in organic synthesis, where derivatives of this compound and related chemicals are synthesized and studied for their chemical properties and reactions. For instance, the reaction of styrene with chlorine dioxide selectively produces 1-phenyl-2-chloroethanone, with various byproducts indicating potential pathways for functionalization and derivative synthesis (Loginova, Chukicheva, & Kuchin, 2018). Additionally, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives have been synthesized from related ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, demonstrating the compound's utility in creating bioactive molecules (Zheng et al., 2010).

Material Science and Catalysis

In material science, the synthesis and properties of related compounds offer insights into the development of new materials. For example, efficient multigram syntheses of 4-(2-chloroethoxy)phenol, a compound related by functional group similarity, have been proposed, highlighting its potential use in synthesizing glycosides with "universal" aglycons (Zinin et al., 2017). Polymer-supported vanadium and molybdenum complexes, derived from compounds with similar functional groups, act as catalysts for the oxidation of organic substrates, indicating the role of such chemicals in facilitating chemical transformations (Maurya, Kumar, & Manikandan, 2006).

Molecular Structure and Bioassay Studies

Structural analysis and bioassay studies of related compounds, such as 1-[4-(2-Chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole, have been conducted to understand their interaction within biological systems, offering a pathway towards developing new therapeutic agents (Al-Hourani et al., 2020).

properties

IUPAC Name

1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO2/c1-2-17(14-6-4-3-5-7-14)18(20)15-8-10-16(11-9-15)21-13-12-19/h3-11,17H,2,12-13H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVNHKQPUCOXAA-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439756
Record name 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone

CAS RN

157738-48-2
Record name 1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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